Quantitative Abundance in Human Moclobemide Metabolism: 49% Urinary Dose Attribution for Carboxylic Acid Metabolite Class
The target compound belongs to the M7/M7A carboxylic acid metabolite class, which together with M8 and M9 accounts for 49% of the orally administered moclobemide dose excreted in human urine [1]. This metabolite class comprises four structurally related carboxylic acids [1]. The target compound's unique 2-methoxy substitution and cyclopropane methyl branching distinguish it chromatographically from the parent drug (<1% excreted unchanged) and from the morpholine N-oxide metabolites (M1, M15) found in plasma [1].
| Evidence Dimension | Urinary metabolite abundance (% of administered dose) |
|---|---|
| Target Compound Data | Belongs to metabolite class (M7A/M7B, M8, M9) collectively representing 49% of dose [1] |
| Comparator Or Baseline | Unchanged moclobemide: <1% of dose; N-oxide metabolites (M1, M15): trace in urine [1] |
| Quantified Difference | Approximately 49-fold greater abundance than unchanged parent drug [1] |
| Conditions | Human subjects after oral moclobemide administration; urine collected for 4 days; 95% of dose recovered, 92% within 12 h [1] |
Why This Matters
The high metabolic abundance mandates that this specific isomer be used as a reference standard for accurate forced-degradation and pharmacokinetic impurity quantification in ANDA submissions.
- [1] Jauch, R.; Griesser, E.; Oesterhelt, G.; Arnold, W.; Meister, W.; Ziegler, W. H.; Guentert, T. W. Biotransformation of moclobemide in humans. Acta Psychiatr. Scand. Suppl. 1990, 360, 87–90. DOI: 10.1111/j.1600-0447.1990.tb05344.x. View Source
